Technical Monograph: 4-Propyl-pyridin-2-ylamine Hydrochloride
Technical Monograph: 4-Propyl-pyridin-2-ylamine Hydrochloride
This guide serves as a definitive technical monograph on 4-propyl-pyridin-2-ylamine hydrochloride , a critical heterocyclic building block in modern medicinal chemistry. It is designed for researchers optimizing synthetic routes for kinase inhibitors (specifically BTK) and ubiquitin-specific protease (USP7) modulators.[1]
Chemical Identity & Structural Analysis
This compound is a substituted pyridine derivative characterized by an amine group at the C2 position and a propyl chain at the C4 position. It is most stable and handled in its hydrochloride salt form to prevent oxidation and improve solubility in aqueous media.
| Property | Specification |
| IUPAC Name | 4-propylpyridin-2-amine hydrochloride |
| Common Names | 2-Amino-4-propylpyridine HCl; 4-Propyl-2-pyridinamine HCl |
| CAS Number | 61702-15-6 (Free Base) / N/A (HCl Salt often custom prepared) |
| Molecular Formula | C |
| Molecular Weight | 136.19 g/mol (Free Base) / 172.65 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM |
Structural Logic & Pharmacophore Utility
The 2-amino-4-alkylpyridine motif is a "privileged scaffold" in drug discovery.
-
H-Bond Donor/Acceptor: The C2-amino group and the ring nitrogen (N1) form a donor-acceptor motif essential for hinge-binding in kinase domains (e.g., Bruton's Tyrosine Kinase).
-
Lipophilic Tail: The C4-propyl group provides a hydrophobic anchor, often occupying the "gatekeeper" pocket or hydrophobic sub-domains in enzyme active sites.
-
Electronic Effects: The propyl group is weakly electron-donating (+I effect), which slightly increases the basicity of the ring nitrogen compared to unsubstituted 2-aminopyridine, influencing salt stability and nucleophilicity.
Synthesis & Manufacturing Protocols
The industrial preparation of 4-propyl-pyridin-2-ylamine relies on the Chichibabin Reaction , a nucleophilic aromatic substitution where a hydride is the leaving group.
Method A: The Chichibabin Amination (Primary Route)
This route converts 4-propylpyridine directly to the 2-amino derivative using sodium amide (NaNH
Reagents: 4-propylpyridine, Sodium Amide (NaNH
Protocol:
-
Preparation: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Sodium Amide (1.2 eq) in anhydrous Toluene .
-
Addition: Heat the suspension to 100°C. Add 4-propylpyridine (1.0 eq) dropwise over 30 minutes.
-
Reaction: Reflux the mixture (approx. 110-120°C) for 6–8 hours. Note: Evolution of hydrogen gas indicates reaction progress.[2]
-
Quench: Cool the reaction to 20°C. Carefully quench by adding water dropwise (Exothermic! releases NH
).[1] -
Extraction: Separate the organic layer.[3][4] Extract the aqueous layer with Ethyl Acetate (
). -
Purification: Combine organic layers, dry over Na
SO , and concentrate. The crude oil is purified via vacuum distillation or recrystallization from hexanes/ether.
Method B: Hydrochloride Salt Formation
To ensure long-term stability and standardized stoichiometry for medicinal chemistry applications, the free base is converted to the HCl salt.
Protocol:
-
Dissolve the purified free base (from Method A) in diethyl ether or 1,4-dioxane (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Add 4N HCl in Dioxane (1.1 eq) dropwise under nitrogen atmosphere.
-
A white precipitate will form immediately. Stir for 30 minutes.
-
Filter the solid, wash with cold ether, and dry under high vacuum to yield 4-propyl-pyridin-2-ylamine hydrochloride .
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis from 4-propylpyridine to the hydrochloride salt via Chichibabin amination.
Analytical Characterization (Self-Validating Data)
To validate the identity of the synthesized compound, compare experimental data against these expected spectral values.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Integration | Assignment |
| NH | 7.8 - 8.2 | Broad Singlet | 2H | Exchangable amine protons (deshielded by HCl) |
| C6-H | 7.75 | Doublet (J=6Hz) | 1H | Aromatic proton adjacent to ring Nitrogen |
| C3-H | 6.80 | Singlet | 1H | Aromatic proton between amine and propyl |
| C5-H | 6.70 | Doublet | 1H | Aromatic proton |
| Propyl-1 | 2.55 | Triplet | 2H | Benzylic CH |
| Propyl-2 | 1.60 | Multiplet | 2H | Middle CH |
| Propyl-3 | 0.90 | Triplet | 3H | Terminal CH |
Diagnostic Check: In the free base, the amine protons appear significantly upfield (~5.8 ppm) and the ring protons are more shielded. The downfield shift of the ring protons confirms the formation of the pyridinium salt.
Applications in Drug Development[1]
A. Bruton's Tyrosine Kinase (BTK) Inhibitors
This compound is a primary intermediate for synthesizing Imidazopyridazine class inhibitors (e.g., analogs of Entospletinib or Ibrutinib scaffolds).[1]
-
Mechanism: The 2-aminopyridine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (Glu475/Met477 in BTK).
-
Workflow:
-
Coupling: The 2-amino group reacts with a halo-acid chloride or an activated ester.
-
Cyclization: Subsequent reaction with a hydrazine derivative closes the imidazopyridazine ring.
-
B. USP7 Inhibitors
Used to synthesize modulators of Ubiquitin-Specific Protease 7 (USP7), a target for p53-dependent cancer therapies. The propyl group fits into the hydrophobic channel of the ubiquitin-binding pocket, enhancing potency over methyl-substituted analogs.
Drug Synthesis Pathway
Figure 2: Divergent synthesis of kinase and protease inhibitors using the 4-propyl-pyridin-2-ylamine scaffold.
Safety & Handling (GHS Standards)
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage (Corrosive).[1]
-
-
PPE Requirements:
-
Nitrile gloves (double-gloving recommended).
-
Chemical splash goggles + Face shield.
-
Fume hood operation is mandatory due to dust toxicity and corrosive nature.
-
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.
References
-
Chichibabin Reaction Mechanism & Scope
-
Synthesis of 2-Amino-4-Alkylpyridines
-
Application in BTK Inhibitors
-
Application in USP7 Inhibitors
- Patent CN107531683A: USP7 inhibitor compounds and application method.
-
Source:[1]
Sources
- 1. JP6458018B2 - Prinone compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN107531683A - USP7 inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 5. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 6. US9573899B2 - USP7 inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. Page loading... [guidechem.com]
- 9. US3654291A - Certain 3-amino-2(1h)-pyridones - Google Patents [patents.google.com]
- 10. WO2013010868A1 - 4 - imidazopyridazin- 1 -yl-benzamides and 4 - imidazotriazin- 1 - yl - benzamides as btk- inhibitors - Google Patents [patents.google.com]
